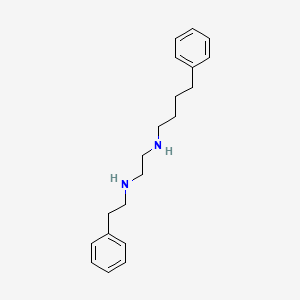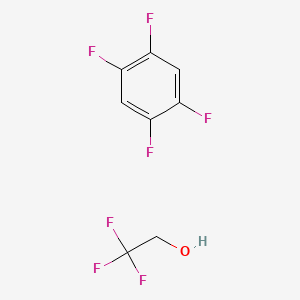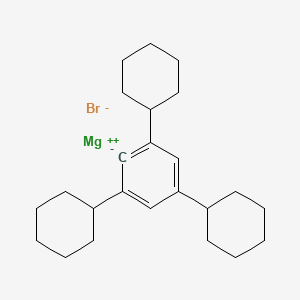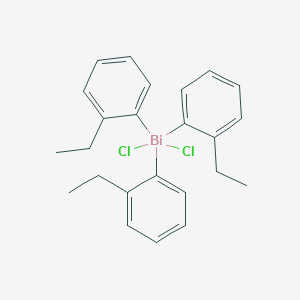![molecular formula C31H44INS2 B14230602 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine CAS No. 821782-24-5](/img/structure/B14230602.png)
5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine is a complex organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
The synthesis of 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the iododecyl and octyl groups: These alkyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Coupling of the thiophene rings with the pyridine ring: This step may involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the iodine atom, forming a decyl-substituted thiophene derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine include other thiophene derivatives with different substituents. For example:
5-(10-Bromodecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine: Similar structure but with a bromine atom instead of iodine.
5-(10-Chlorodecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine: Similar structure but with a chlorine atom instead of iodine.
5-(10-Methyldecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine: Similar structure but with a methyl group instead of iodine.
Propiedades
Número CAS |
821782-24-5 |
|---|---|
Fórmula molecular |
C31H44INS2 |
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
5-[5-(10-iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C31H44INS2/c1-2-3-4-5-10-13-17-28-20-23-31(35-28)29-21-18-26(25-33-29)30-22-19-27(34-30)16-14-11-8-6-7-9-12-15-24-32/h18-23,25H,2-17,24H2,1H3 |
Clave InChI |
PVHYLVZDJRDFBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)C3=CC=C(S3)CCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)

